
N,2,4-trimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2,4-trimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TMTB, and it is a sulfonamide derivative that has a triazole ring attached to a benzene ring. TMTB has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of TMTB is not fully understood. However, studies have shown that TMTB can inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. TMTB has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi.
Biochemical and Physiological Effects:
TMTB has been shown to have various biochemical and physiological effects. Inflammatory mediators such as prostaglandins and cytokines are involved in the development of inflammation. TMTB has been shown to inhibit the production of these mediators, thereby reducing inflammation. TMTB has also been shown to induce apoptosis in cancer cells, which can lead to the death of these cells. In addition, TMTB has been shown to inhibit the growth of bacteria and fungi, which can be useful in the treatment of infections.
Avantages Et Limitations Des Expériences En Laboratoire
TMTB has several advantages for lab experiments, including its stability and ease of synthesis. TMTB is also soluble in various solvents, which makes it easy to work with in the lab. However, TMTB has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of TMTB. One area of research is the development of novel drugs based on TMTB for the treatment of various diseases. Another area of research is the synthesis of novel materials using TMTB as a building block. In addition, further studies are needed to fully understand the mechanism of action of TMTB and its potential toxicity.
Méthodes De Synthèse
TMTB can be synthesized using various methods, including the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 1H-1,2,4-triazole-5-methanol in the presence of a base such as triethylamine. Another method involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 1H-1,2,4-triazole-5-carbaldehyde in the presence of a base such as sodium hydroxide. Both methods result in the formation of TMTB, which can be purified using column chromatography.
Applications De Recherche Scientifique
TMTB has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, TMTB has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, TMTB has been shown to have anti-fungal properties and can be used as a fungicide. In material science, TMTB has been studied for its potential use as a building block for the synthesis of novel materials.
Propriétés
IUPAC Name |
N,2,4-trimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S/c1-9-4-5-11(10(2)6-9)19(17,18)16(3)7-12-13-8-14-15-12/h4-6,8H,7H2,1-3H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXCPSJQWBENSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N(C)CC2=NC=NN2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2,4-trimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

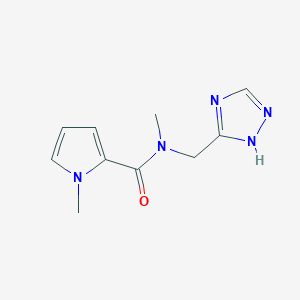
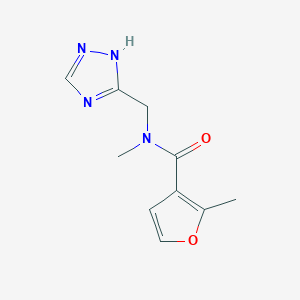

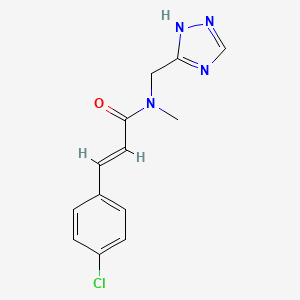
![3-[[Cyanomethyl(cyclopentyl)amino]methyl]-4-fluorobenzonitrile](/img/structure/B7594882.png)
![3-[(2-Bromophenyl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7594883.png)
![2-(3-aminophenyl)-N-[1-(5-methylthiophen-2-yl)propan-2-yl]acetamide](/img/structure/B7594892.png)
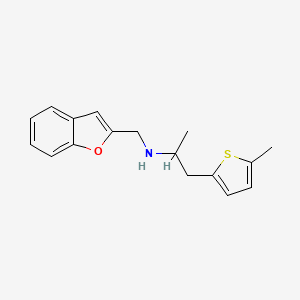
![2-[Methyl(2-methylpropylsulfonyl)amino]propanoic acid](/img/structure/B7594903.png)
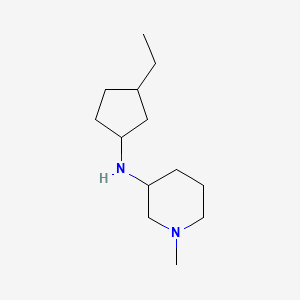
![N-methyl-4-[2-(1H-1,2,4-triazol-5-yl)ethylamino]pyridine-2-carboxamide](/img/structure/B7594923.png)
![5-chloro-2-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B7594941.png)
![N-methyl-N-[(1-methylimidazol-2-yl)methyl]azepane-2-carboxamide](/img/structure/B7594949.png)
![N-[3-[(2,4-dimethyl-1,3-thiazol-5-yl)methylamino]phenyl]acetamide](/img/structure/B7594963.png)